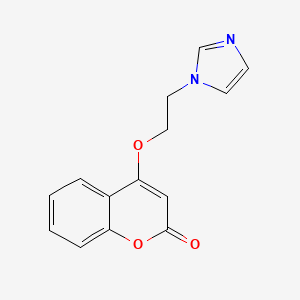![molecular formula C9H10N2O3 B3063999 2-[4-(Aminomethyl)anilino]-2-oxoacetic acid CAS No. 840454-25-3](/img/structure/B3063999.png)
2-[4-(Aminomethyl)anilino]-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid is an organic compound belonging to the class of alpha amino acids and derivatives. It is characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof
Preparation Methods
The synthesis of [[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminomethylphenylamine with oxo-acetic acid under controlled conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
[[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
[[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets . Additionally, in the industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of [[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid involves its interaction with specific molecular targets and pathways. For example, it may act on tyrosine-protein phosphatase non-receptor type 1, influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[[4-(Aminomethyl)Phenyl]Amino]Oxo-Acetic Acid can be compared with other similar compounds, such as phenylacetic acid and aminosalicylic acid Phenylacetic acid, for example, is primarily used in the synthesis of various pharmaceuticals, while aminosalicylic acid is used in the treatment of tuberculosis .
References
Properties
CAS No. |
840454-25-3 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[4-(aminomethyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-5-6-1-3-7(4-2-6)11-8(12)9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14) |
InChI Key |
RKILOCCSAVHHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B3063973.png)







